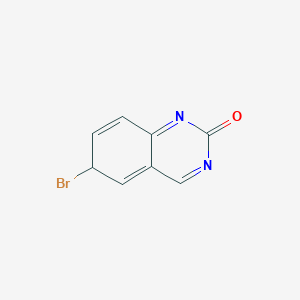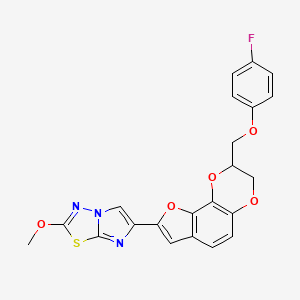
PAR4 antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAR4 antagonist 3 is a compound that inhibits the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a family of G protein-coupled receptors that play significant roles in various physiological processes, including thrombosis, inflammation, and cancer. PAR4, in particular, is involved in platelet activation and aggregation, making it a target for antithrombotic therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 3 typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of the compound is synthesized using a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
PAR4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
Wissenschaftliche Forschungsanwendungen
PAR4 antagonist 3 has a wide range of scientific research applications, including :
Chemistry: Used as a tool compound to study the structure-activity relationships of protease-activated receptor antagonists.
Biology: Employed in research to understand the role of PAR4 in cellular signaling and platelet function.
Medicine: Investigated as a potential therapeutic agent for the treatment of thrombotic disorders and inflammatory diseases.
Industry: Utilized in the development of new antithrombotic drugs and other therapeutic agents.
Wirkmechanismus
PAR4 antagonist 3 exerts its effects by binding to the protease-activated receptor 4 and inhibiting its activation. This prevents the receptor from initiating downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets of this compound include the extracellular domain of PAR4, where it blocks the binding of thrombin and other activating proteases .
Vergleich Mit ähnlichen Verbindungen
PAR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting PAR4. Similar compounds include :
BMS-986120: Another potent and selective PAR4 antagonist developed by Bristol-Myers Squibb.
YD-3: A small-molecule PAR4 antagonist that inhibits platelet activation.
Indazole and Indole Derivatives: These compounds also act as PAR4 antagonists but may have different selectivity profiles.
Eigenschaften
Molekularformel |
C22H16FN3O5S |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChI-Schlüssel |
RBFSJRLVUDQWIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


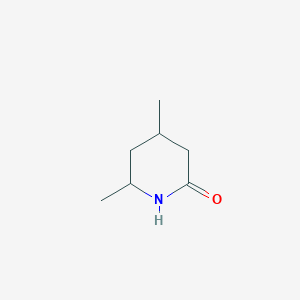
![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
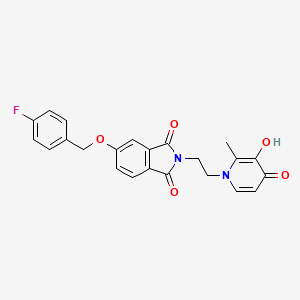
![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
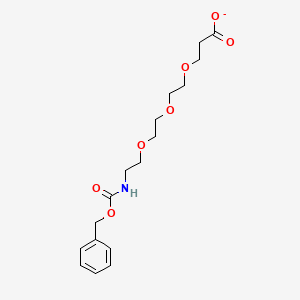
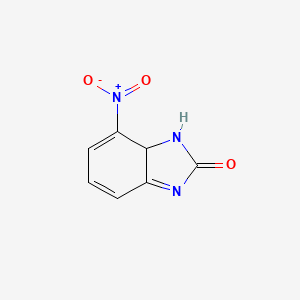
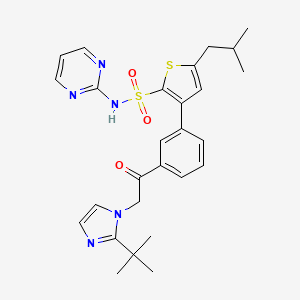

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
